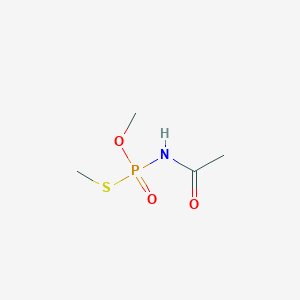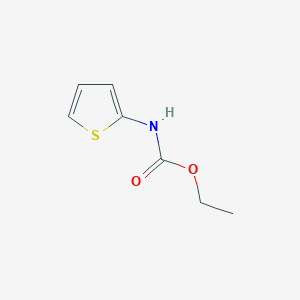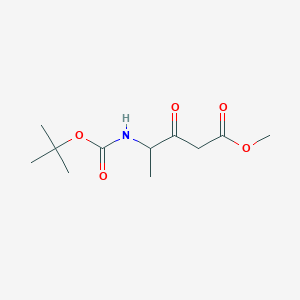
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester often involves multistep chemical processes. For example, selective bromination of 4-oxopentanoic acid in methanol in the presence of urea affords key intermediates for obtaining related amino acid derivatives. Such processes highlight the versatility and complexity of synthesizing protected amino acid esters (Zav'yalov & Zavozin, 1987).
Molecular Structure Analysis
The molecular structure of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester features a protected amino group, a ketone functionality, and an ester group. This arrangement is crucial for its reactivity and functionality as an intermediate in organic synthesis. The presence of the Boc group protects the amino functionality during reactions that might otherwise affect it, allowing for selective reactions at other sites of the molecule.
Chemical Reactions and Properties
Protected amino acid esters like 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester participate in various chemical reactions. These compounds can undergo deprotection under acidic conditions, revealing the free amino group for subsequent reactions. They can also engage in condensation reactions, forming peptide bonds with other amino acids or esters. The ester group can be hydrolyzed, converting it into the corresponding acid, providing versatility in synthetic routes (Mandal et al., 2005).
Aplicaciones Científicas De Investigación
Biopolymer Modification and Drug Delivery Systems
Chemical modification of biopolymers, such as xylan, indicates a promising path toward synthesizing new biopolymer ethers and esters with tailored properties for various applications. This process involves the conversion of hemicellulose with different acids and activating agents under specific conditions, suggesting a methodology that could be applicable or analogous to modifying or synthesizing derivatives of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester. Such modified biopolymers could form nanoparticles for drug delivery applications, showcasing the potential of chemical derivatives in medicinal chemistry and materials science (Petzold-Welcke et al., 2014).
Photocatalysis and Environmental Applications
Modifications and applications of certain compounds in photocatalysis highlight innovative approaches to enhancing photocatalytic performance for environmental remediation. While the specific compound was not directly mentioned, research in this area demonstrates the importance of chemical modifications, such as doping or creating composites, to improve the activity of photocatalytic materials. This suggests potential research pathways for utilizing or modifying 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester in environmental applications, aiming at pollution degradation or energy conversion processes (Ni et al., 2016).
Advanced Oxidation Processes
The exploration of advanced oxidation processes (AOPs) for the degradation of contaminants illustrates the critical role of understanding chemical reactions and by-products in environmental sciences. This area of study, while not directly related to 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester, showcases the potential for research into how similar compounds might undergo oxidation or participate in catalytic cycles, contributing to environmental remediation efforts or the study of reaction mechanisms (Qutob et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMITWDFQTIEUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460225 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester | |
CAS RN |
101669-78-7 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



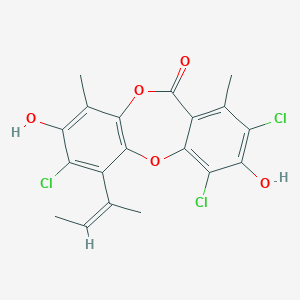
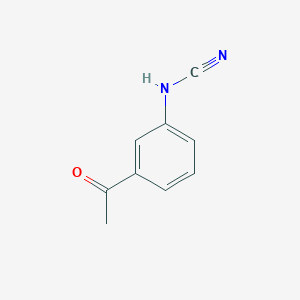
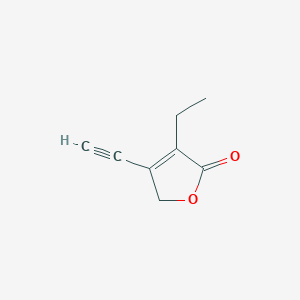
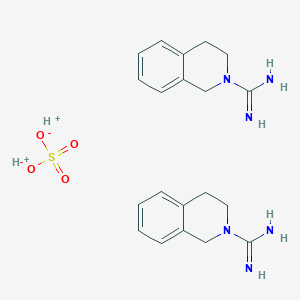
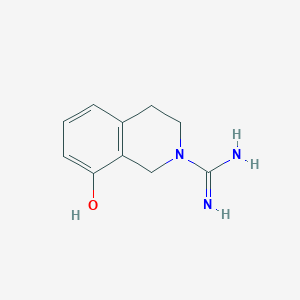
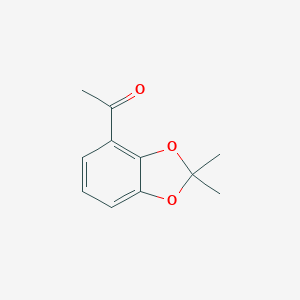
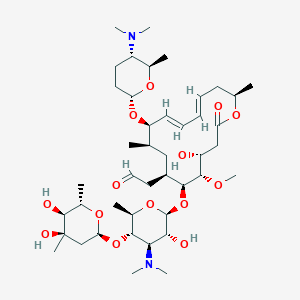
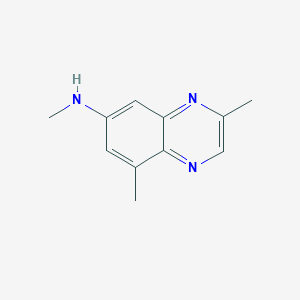
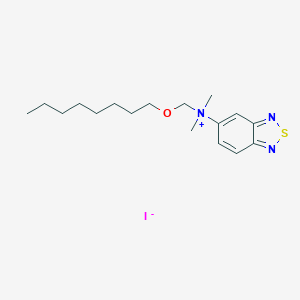
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
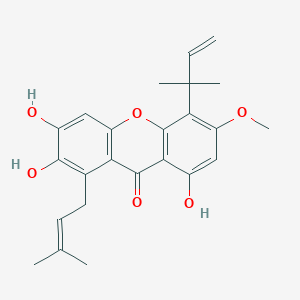
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
